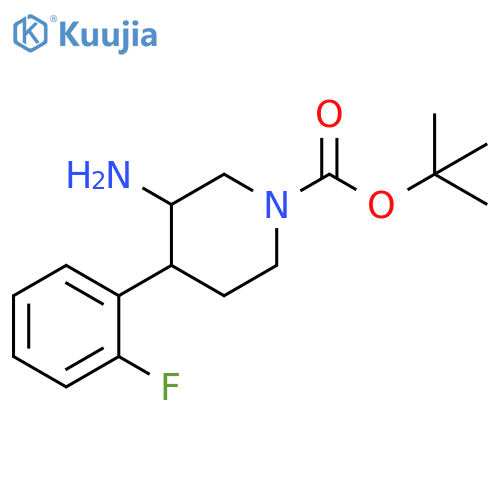

Cas no 916421-13-1 (tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate)

916421-13-1 structure

商品名:tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

CAS番号:916421-13-1

MF:C16H23FN2O2

メガワット:294.364427804947

MDL:MFCD08751893

CID:5232926

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 3-amino-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester

- tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

-

- MDL: MFCD08751893

- インチ: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-12(14(18)10-19)11-6-4-5-7-13(11)17/h4-7,12,14H,8-10,18H2,1-3H3

- InChIKey: BPEITXOHGGDNHI-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2=CC=CC=C2F)C(N)C1

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096728-1g |

tert-Butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 95% | 1g |

¥6860.0 | 2024-04-17 | |

| Enamine | EN300-88746-1.0g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 1.0g |

$1371.0 | 2023-02-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363975-100mg |

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 95% | 100mg |

¥32583.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363975-500mg |

Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 95% | 500mg |

¥28425.00 | 2024-04-25 | |

| Enamine | EN300-88746-2.5g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 2.5g |

$2688.0 | 2023-09-01 | ||

| Enamine | EN300-88746-0.05g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 0.05g |

$1152.0 | 2023-09-01 | ||

| Enamine | EN300-88746-0.5g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 0.5g |

$1316.0 | 2023-09-01 | ||

| Enamine | EN300-88746-1g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 1g |

$1371.0 | 2023-09-01 | ||

| Enamine | EN300-88746-10g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 10g |

$5897.0 | 2023-09-01 | ||

| Enamine | EN300-88746-0.25g |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate |

916421-13-1 | 0.25g |

$1262.0 | 2023-09-01 |

tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

916421-13-1 (tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:916421-13-1)tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):899.0